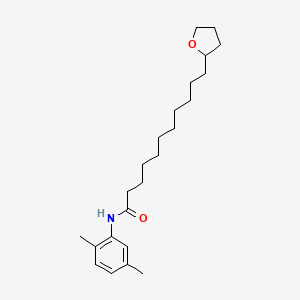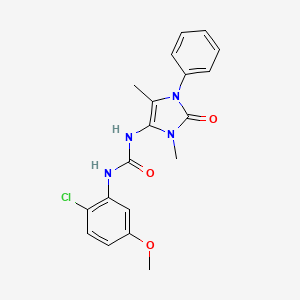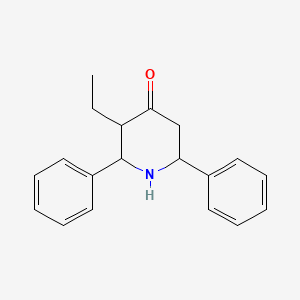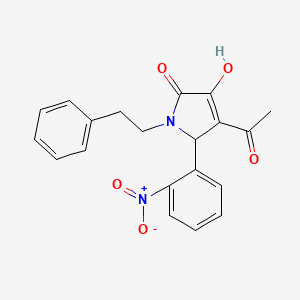![molecular formula C19H18F3NO3 B4943274 butyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B4943274.png)
butyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TFB and is synthesized through a series of chemical reactions. In
作用機序
The mechanism of action of TFB is not fully understood. However, studies have shown that TFB inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. TFB has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
TFB has been shown to have various biochemical and physiological effects. Studies have shown that TFB can reduce inflammation by inhibiting the production of prostaglandins. TFB has also been shown to have anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. In addition, TFB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using TFB in lab experiments is its ability to selectively inhibit COX-2 without affecting COX-1, which is involved in the production of prostaglandins that protect the stomach lining. TFB also has low toxicity and is stable under various conditions. However, one of the limitations of using TFB in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of TFB. One area of research is the development of new drugs and therapies based on the structure of TFB. Another area of research is the study of the mechanism of action of TFB and its potential applications in the treatment of various diseases. In addition, further studies are needed to explore the biochemical and physiological effects of TFB and its potential limitations in lab experiments.
Conclusion
In conclusion, TFB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of TFB involves a series of chemical reactions, and it has been extensively studied for its potential applications in medicine and drug development. TFB has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, and it has advantages and limitations for lab experiments. There are several future directions for the study of TFB, and further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of TFB involves a series of chemical reactions starting with the reaction of 4-aminobenzoic acid with butyl chloroformate to form butyl 4-aminobenzoate. This intermediate compound is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base to form butyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate. The final product is then purified through recrystallization to obtain pure TFB.
科学的研究の応用
TFB has been extensively studied for its potential applications in various fields. In the field of medicine, TFB has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders. In addition, TFB has been studied for its potential use in the development of new drugs and therapies.
特性
IUPAC Name |
butyl 4-[[2-(trifluoromethyl)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c1-2-3-12-26-18(25)13-8-10-14(11-9-13)23-17(24)15-6-4-5-7-16(15)19(20,21)22/h4-11H,2-3,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIIVRMFWZPECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-({[2-(trifluoromethyl)phenyl]carbonyl}amino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4943192.png)
![4,4'-[(5-nitro-2-furyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4943193.png)
![4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B4943205.png)
![methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4943207.png)

![5-(3-ethoxy-4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943224.png)
![N-(1-{[4-(aminosulfonyl)phenyl]amino}-2-oxo-2-phenylethyl)-2-furamide](/img/structure/B4943234.png)
![9,10-dioxo-N-[4-(pentyloxy)phenyl]-9,10-dihydro-2-anthracenesulfonamide](/img/structure/B4943246.png)

![8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4943255.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4943261.png)

![methyl N-acetyl-N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B4943266.png)
